2-Amino-4-chloro-3-methoxybenzoic acid
Description
2-Amino-4-chloro-3-methoxybenzoic acid is a multifaceted aromatic carboxylic acid characterized by a dense arrangement of four distinct functional groups on a benzene (B151609) ring. Its structure suggests a high potential for tailored chemical transformations and complex molecular assemblies. The following sections will deconstruct the significance of its chemical class, analyze its functional group architecture, and explore the research landscape for similarly substituted compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | appchemical.com |
| CAS Number | 67303-46-2 | appchemical.com |
| Molecular Formula | C₈H₈ClNO₃ | appchemical.com |
| Molecular Weight | 201.61 g/mol | appchemical.com |
Aminobenzoic acid and its derivatives are recognized as profoundly important "building blocks" in both synthetic chemistry and materials science. nih.govnih.govresearchgate.net Their bifunctional nature, possessing both an amino group and a carboxylic acid group, allows them to be linked to other molecules to form a wide array of complex structures. researchgate.net
In medicinal chemistry and pharmaceutical development, this versatility is extensively leveraged. The aminobenzoic acid scaffold is a common moiety found in a diverse range of drugs with therapeutic applications including antibacterial, antineoplastic, local anesthetic, and anticonvulsant activities. nih.govmdpi.com The ability to modify the amino group, the carboxyl group, and the aromatic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov Researchers have used these derivatives to create extensive chemical libraries for drug discovery, targeting a wide range of molecular pathways. nih.gov
In the realm of materials science, aminobenzoic acid derivatives serve as critical monomers for the synthesis of high-performance polymers. researchgate.netnih.gov Aromatic polyamides, also known as aramids, are a prime example. These materials, built from aromatic diamines and aromatic dicarboxylic acids (or their derivatives), are known for their exceptional heat resistance and mechanical strength, finding use in heat- and impact-resistant fabrics. nih.gov Furthermore, aminobenzoic acids can be electropolymerized to create conductive polymers for use in electrochemical sensors. mdpi.com
The specific reactivity and potential applications of this compound are dictated by the interplay of its four functional groups. Each group imparts distinct electronic and steric properties to the aromatic ring, influencing its behavior in chemical reactions and intermolecular interactions.
Table 2: Functional Group Analysis of this compound
| Functional Group | Chemical Nature & Effect on Aromatic Ring | Influence on Reactivity & Molecular Design |
|---|---|---|
| Carboxylic Acid (-COOH) | Acidic; Electron-withdrawing (deactivating); Meta-directing. | Serves as a primary handle for forming amides, esters, and salts. Increases acidity and influences solubility. |
| Amino (-NH₂) | Basic; Strongly electron-donating (activating); Ortho-, para-directing. | Highly nucleophilic site for acylation and alkylation. Strongly activates the ring toward electrophilic substitution. |
| Chloro (-Cl) | Electron-withdrawing via induction (deactivating); Electron-donating via resonance (ortho-, para-directing). | Modulates acidity and lipophilicity. pharmaguideline.comlibretexts.org The inductive effect generally increases the acidity of the carboxylic acid. openstax.orglibretexts.org |
| Methoxy (B1213986) (-OCH₃) | Strongly electron-donating (activating); Ortho-, para-directing. | Activates the ring for electrophilic substitution and can influence conformation and solubility. Acts as a hydrogen bond acceptor. |
Strategic Considerations for Molecular Design: The molecular design of new compounds using this compound as a precursor must account for the competing electronic effects of its substituents. The powerful activating effects of the amino and methoxy groups are in opposition to the deactivating effects of the carboxylic acid and chloro groups. This creates a unique electronic landscape that can be exploited for regioselective synthesis.
For electrophilic aromatic substitution, the positions ortho- and para- to the strongly activating amino group are the most likely sites of reaction, though steric hindrance from the adjacent methoxy and chloro groups will be a significant factor. The carboxylic acid and amino groups provide two distinct reactive sites for building larger molecules, allowing for orthogonal chemical strategies where one group is protected while the other is modified. The presence of the chlorine atom also introduces the possibility of its displacement via nucleophilic aromatic substitution under specific conditions or its use in transition-metal-catalyzed cross-coupling reactions.
The study of substituted benzoic acids is a mature yet continually evolving field of chemical research. Current research trajectories often focus on the synthesis of complex, multi-substituted aromatic compounds to develop new pharmaceuticals, agrochemicals, and functional materials. patsnap.comresearchgate.netpreprints.org The introduction of halogen atoms is a well-established strategy to modulate the physicochemical properties of a molecule, affecting its acidity, lipophilicity, and metabolic stability. nih.gov This can have profound impacts on biological activity.
Similarly, methoxy groups are frequently incorporated to tune electronic properties and improve the pharmacological profile of drug candidates. Synthetic methodologies for preparing specific isomers of halogenated and methoxy-substituted benzoic acids are an active area of investigation. google.comrsc.org
Despite this broad interest, a significant research gap exists specifically for this compound. A review of scientific literature reveals a notable absence of dedicated studies on its synthesis, characterization, and potential applications. While chemical suppliers list the compound and its CAS number has been assigned, indicating its synthesis has been achieved, it does not appear in peer-reviewed research articles as a primary subject of investigation. appchemical.com The primary challenge in this area is the development of efficient and regioselective synthetic routes to access such polysubstituted aromatic compounds with full control over the substituent placement. The lack of detailed research on this compound presents a clear opportunity for exploratory synthesis and for the investigation of its unique chemical and physical properties, which could pave the way for its use as a novel building block in various scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMFBIJUPYBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of Substituted Aminobenzoic Acids
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and decarboxylation.
Esterification Reactions and Ester Derivatives
The conversion of the carboxylic acid group of aminobenzoic acids into esters is a fundamental transformation, often employed to protect the acid functionality or to modify the compound's physicochemical properties. A versatile and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. This system is effective for a wide range of natural, aromatic, and aliphatic amino acids, typically producing the corresponding methyl ester hydrochlorides in good to excellent yields under mild conditions.
Another approach for esterification, particularly for hydroxy-substituted aminobenzoic acids, involves heating the acid with a phenol in the presence of phosphorus pentoxide or polyphosphoric acids. This method facilitates the formation of phenyl esters. Given the structure of 2-Amino-4-chloro-3-methoxybenzoic acid, both of these general strategies are expected to be applicable for the synthesis of its ester derivatives.
Table 1: Examples of Ester Derivatives of Substituted Aminobenzoic Acids
| Derivative Name | Parent Compound | Reagents |
|---|---|---|
| Methyl 2-amino-4-methoxybenzoate | 2-Amino-4-methoxybenzoic acid | Methanol, Trimethylchlorosilane |
| Phenyl 2-hydroxy-4-aminobenzoate | 2-Hydroxy-4-aminobenzoic acid | Phenol, Phosphorus Pentoxide |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | 4-Amino-5-chloro-2-methoxybenzoic acid | Methanol, Acid Catalyst |
Amidation Reactions and Amide Derivatives
The formation of amides from the carboxylic acid group is a crucial reaction for the synthesis of a vast array of biologically active molecules and other advanced materials. Direct amidation of carboxylic acids, including aminobenzoic acids, can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts between the acidic and basic functional groups. However, modern synthetic methods have overcome this limitation.
The use of Lewis acid catalysts, such as tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) and titanium tetrafluoride (TiF₄), has enabled the direct dehydrative coupling of amino acids and carboxylic acids with amines. acs.orgnih.gov These catalytic systems facilitate the formation of the amide bond under relatively mild conditions, offering a high degree of chemoselectivity. For instance, the antiemetic drug metoclopramide is synthesized via the amidation of 4-amino-5-chloro-2-methoxybenzoic acid, a compound structurally related to the subject of this article. This highlights the feasibility of converting this compound into various amide derivatives. akjournals.com
Table 2: Examples of Amide Derivatives of Substituted Aminobenzoic Acids
| Derivative Name | Parent Compound | Amine Reagent |
|---|---|---|
| Metoclopramide | 4-Amino-5-chloro-2-methoxybenzoic acid | N,N-diethylethane-1,2-diamine |
| 3-Nitro-4-chlorobenzanilide | 3-Nitro-4-chlorobenzoic acid | Aniline (B41778) |
| 3-Amino-4-methoxybenzanilide | 3-Amino-4-methoxybenzoic acid | Aniline |
Decarboxylation Mechanisms in Aqueous Solutions
The decarboxylation of aminobenzoic acids, the removal of the carboxylic acid group as carbon dioxide, can occur under thermal or catalytic conditions. The stability of these compounds towards decarboxylation varies significantly among isomers. For example, 4-aminosalicylic acid is known to undergo decarboxylation upon melting, a process that can be accelerated by the presence of water. akjournals.com
In aqueous solutions, decarboxylation can be promoted by various means. Studies on related compounds like 4-aminobenzoic acid (PABA) show that photodegradation can occur through an oxygen-mediated pathway involving hydrogen abstraction and subsequent decarboxylation. wikipedia.org Furthermore, catalytic methods using multifunctional catalysts, such as bimetallic nanoparticles on supported ionic liquid phases, have been developed for the efficient decarboxylation of hydroxy- and aminobenzoic acid derivatives to yield substituted phenols and anilines. nih.gov These mechanisms suggest that the decarboxylation of this compound in aqueous solution is a plausible transformation under appropriate energetic or catalytic stimuli.
Reactivity of the Amino Group
The amino group on the aromatic ring is a key site for reactions such as oxidation, reduction, and acylation, which are critical for the synthesis of diverse derivatives.
Oxidation and Reduction Pathways
The oxidation of the amino group in substituted anilines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation, for instance with peroxybenzoic acid, can convert primary aromatic amines into the corresponding nitroso compounds. rsc.org Stronger oxidizing agents can further oxidize the amino group to a nitro group. For example, various aromatic amines can be converted to nitroarenes using reagents like sodium perborate in the presence of a catalyst or through cobalt-catalyzed oxidation with tert-butyl hydroperoxide. organic-chemistry.org Oxidation with reagents like sodium hypochlorite can lead to the formation of azo compounds, where two aniline units couple through a nitrogen-nitrogen double bond. surrey.ac.uk
Conversely, the reduction of a corresponding nitro-substituted benzoic acid is a primary route for the synthesis of aminobenzoic acids. For example, 2-Amino-4-methoxybenzoic acid is synthesized by the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid using palladium on carbon. chemicalbook.com This indicates that this compound could be prepared from 4-chloro-3-methoxy-2-nitrobenzoic acid via a similar reduction pathway.
Acylation and Other Nitrogen-Centered Reactions
Acylation of the amino group is a common and important reaction for substituted anilines. It is frequently used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions, such as over-halogenation. chemistrysteps.com The reaction typically involves treating the aminobenzoic acid with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. google.comgoogleapis.com
This transformation converts the highly activating amino group into a less activating amide group. For example, the direct acylation of 2,4-diaminoanisole with acetic anhydride gives a mixture of acylated products. googleapis.com The acylation of various aminobenzoic acids can be achieved directly using mixed anhydrides in the presence of a strong acid catalyst. google.com These established methods are directly applicable to this compound for the synthesis of its N-acyl derivatives.
Table 3: Examples of Acylated Derivatives of Substituted Aminobenzoic Acids
| Derivative Name | Parent Compound | Acylating Agent |
|---|---|---|
| 3-Amino-4-ethoxyacetanilide | 2,4-Dinitrochlorobenzene (multi-step) | Acetic Anhydride |
| 3-Amino-4-methoxybenzanilide | 2,4-Dinitrochlorobenzene (multi-step) | Benzoyl Chloride |
| Benzoyl-L-tyrosyl-4-amino-3-methylbenzoic acid | 4-Amino-3-methylbenzoic acid | Benzoyl-L-tyrosine (as mixed anhydride) |
Reactions with Electrophiles
The reactivity of "this compound" towards electrophiles is governed by the interplay of the activating and deactivating effects of its substituents. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and susceptibility to electrophilic attack. Conversely, the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating; the carboxylic acid group withdraws electron density through resonance and induction, while the chloro group withdraws through induction but donates weakly through resonance.
The directing influence of these substituents determines the position of electrophilic substitution. The powerful ortho-, para-directing amino group, followed by the methoxy group, will predominantly control the regioselectivity of these reactions. However, the positions ortho and para to the amino group are already substituted. The position para to the amino group is occupied by the chloro substituent, and one ortho position is occupied by the carboxylic acid group. The other ortho position is substituted with the methoxy group. Therefore, the remaining open position on the ring (position 6) is the most likely site for electrophilic attack.
The carboxylic acid group is a meta-directing group quora.com. However, due to the stronger activating effects of the amino and methoxy groups, its directing influence is likely to be overridden. It is important to note that under strongly acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating and meta-directing group. This would significantly reduce the reactivity of the ring towards electrophiles.
Reactivity of the Halogen (Chloro) Substituent
The chloro substituent on the aromatic ring of "this compound" is relatively unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced, enabling it to participate in various cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions (e.g., Suzuki Coupling)
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro substituent) masterorganicchemistry.comlibretexts.orgpressbooks.pubchemistrysteps.com. In "this compound," the carboxylic acid group is meta to the chlorine, and the amino and methoxy groups are ortho and para, respectively. While the carboxylic acid group is electron-withdrawing, its meta position provides limited activation. The electron-donating amino and methoxy groups further deactivate the ring towards traditional SNAr reactions. Therefore, direct displacement of the chloro group by a nucleophile is expected to be challenging.
However, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a versatile method for forming carbon-carbon bonds by replacing the halogen with an organic substituent. The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base wikipedia.orgyoutube.comlibretexts.org.
The general scheme for a Suzuki coupling reaction is as follows:
R1-X + R2-B(OH)2 ->[Pd catalyst, Base] R1-R2
Where R1-X is the aryl halide ("this compound") and R2-B(OH)2 is a boronic acid.
While no specific examples of Suzuki coupling with "this compound" were found in the searched literature, the reaction is widely applicable to a broad range of aryl halides wikipedia.org. The success of the reaction would depend on the choice of catalyst, ligands, base, and solvent. The electronic nature of the substituents on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step of the catalytic cycle libretexts.org. The presence of both electron-donating and electron-withdrawing groups in the target molecule presents a complex electronic environment that would require empirical optimization of the reaction conditions.
A hypothetical Suzuki coupling reaction is presented in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2-Amino-3-methoxy-4-phenylbenzoic acid |
Intermolecular Interactions and Self-Association Phenomena in Solution Phase
The molecular structure of "this compound" contains several functional groups capable of engaging in intermolecular interactions, leading to self-association in the solution phase. The primary interactions are expected to be hydrogen bonds involving the carboxylic acid and amino groups.
Substituted benzoic acids are known to form hydrogen-bonded dimers in solution, particularly in non-polar solvents ucl.ac.ukresearchgate.net. The carboxylic acid group can form strong, cyclic hydrogen-bonded dimers where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of another, and vice versa. This dimerization is a common feature of carboxylic acids in the solid state and can persist in solution ucl.ac.ukchemrxiv.org.
The amino group can also act as both a hydrogen bond donor and acceptor. It can form hydrogen bonds with the carboxylic acid or methoxy groups of neighboring molecules or with solvent molecules. The presence of both a strong hydrogen bond donor (amino and carboxylic acid) and acceptor (carboxylic acid and methoxy) sites within the same molecule allows for the formation of various supramolecular assemblies.
Studies on similar molecules, such as p-aminobenzoic acid, have shown that the dominant intermolecular interactions are highly dependent on the solvent ucl.ac.ukchemrxiv.orgacs.org. In organic solvents, hydrogen bonding tends to dominate, while in water, π-π stacking interactions between the aromatic rings can become more significant ucl.ac.ukchemrxiv.orgacs.org. The chlorine and methoxy substituents on "this compound" will also influence these interactions through steric and electronic effects.
The self-association behavior can be studied using techniques like NMR and IR spectroscopy. For instance, changes in the chemical shifts of the carboxylic acid and amino protons in NMR spectra as a function of concentration can provide evidence for the formation of hydrogen-bonded aggregates ucl.ac.ukchemrxiv.org. Similarly, shifts in the stretching frequencies of the C=O and N-H bonds in IR spectra can indicate their involvement in hydrogen bonding ucl.ac.uk.
The table below summarizes the potential intermolecular interactions and their expected effects:
| Type of Interaction | Functional Groups Involved | Expected Effect in Solution |
|---|---|---|
| Hydrogen Bonding (Dimerization) | Carboxylic acid - Carboxylic acid | Formation of cyclic dimers, especially in non-polar solvents. ucl.ac.ukresearchgate.net |
| Hydrogen Bonding | Amino - Carboxylic acid/Methoxy | Formation of intermolecular chains or networks. |
| π-π Stacking | Aromatic rings | Favored in polar, particularly aqueous, solutions. ucl.ac.ukchemrxiv.orgacs.org |
These intermolecular interactions are crucial in understanding the solubility, crystallization behavior, and biological activity of the compound. The specific nature and strength of the self-association in "this compound" would require detailed experimental investigation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement of 2-Amino-4-chloro-3-methoxybenzoic acid, offering unambiguous evidence for its structural connectivity and conformation in solution.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment created by the amino, chloro, methoxy (B1213986), and carboxylic acid substituents on the benzene (B151609) ring.
The aromatic region is expected to show two signals for the protons at positions 5 and 6. Due to the anisotropic effects and the electronic nature of the adjacent substituents, these protons are chemically non-equivalent. They would likely appear as two doublets, resulting from spin-spin coupling with each other. The methoxy group protons typically resonate as a sharp singlet, while the amine protons often appear as a broad singlet due to quadrupole broadening and chemical exchange. The carboxylic acid proton is highly deshielded and is observed as a very broad singlet at a low field, though its observation can be dependent on the solvent and concentration. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and established substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | > 10.0 | Broad Singlet |
| Ar-H (Position 5/6) | 6.5 - 7.5 | Doublet |
| Ar-H (Position 6/5) | 6.5 - 7.5 | Doublet |
| NH₂ | 4.0 - 6.0 | Broad Singlet |
| OCH₃ | ~3.9 | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts are highly sensitive to the electronic effects of the substituents.
The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum. The aromatic carbons show a wide range of chemical shifts depending on their substitution pattern. Carbons directly attached to electronegative atoms (like the amino, methoxy, and chloro groups) or the electron-withdrawing carboxylic acid group have their resonances shifted accordingly. The carbon of the methoxy group appears as a distinct signal in the upfield region. Data from analogous compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid and 2-amino-3-methoxybenzoic acid, provide a basis for predicting these shifts. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structural isomers and related substituted benzoic acids. chemicalbook.comhmdb.ca
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-Cl (C4) | 120 - 130 |
| C-OCH₃ (C3) | 145 - 155 |
| C-NH₂ (C2) | 140 - 150 |
| C-COOH (C1) | 110 - 120 |
| C-H (Aromatic) | 115 - 135 |
| C-H (Aromatic) | 115 - 135 |
| OCH₃ | 55 - 65 |
For quantitative analysis or to study specific functional groups without interference from other signals, specialized NMR techniques involving chemical derivatization can be employed. The carboxylic acid functional group in this compound can be derivatized using a phosphorus-containing reagent, enabling analysis by ³¹P NMR spectroscopy.
A common derivatizing agent is 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP). This reagent reacts with the hydroxyl moiety of the carboxylic acid to form a phosphite (B83602) ester derivative. nih.gov This derivative contains a phosphorus-31 nucleus, which can be observed in a region of the NMR spectrum (typically 130-150 ppm) that is free from background signals. nih.gov This method offers high sensitivity and resolution, making it an excellent tool for the quantification of compounds containing hydroxyl or carboxyl groups in complex mixtures. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the specific vibrational modes of its functional groups. The analysis of related molecules like 2-amino-4-chlorobenzoic acid and other substituted benzoic acids allows for detailed assignment of these bands. icm.edu.plresearchgate.netresearchgate.net
Key vibrational modes include:
O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
N-H Stretching: The amino group typically exhibits two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy group is found in the 2850-2950 cm⁻¹ range.
C=O Stretching: A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group is expected in the region of 1680-1710 cm⁻¹. Its exact position is sensitive to hydrogen bonding. icm.edu.pl
Aromatic C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are assigned to the stretching vibrations of the aromatic ring.
C-O Stretching: The C-O stretching of the carboxylic acid and the aryl-ether linkage of the methoxy group contribute to bands in the 1200-1320 cm⁻¹ region.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is typically observed in the lower frequency region of the spectrum, generally between 550 and 800 cm⁻¹. icm.edu.pl
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Region | Expected Intensity |
| O-H stretch (in dimer) | 2500 - 3300 | IR | Strong, Very Broad |
| N-H asymmetric stretch | ~3450 | IR, Raman | Medium |
| N-H symmetric stretch | ~3350 | IR, Raman | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman | Medium-Weak |
| C-H stretch (methoxy) | 2850 - 2950 | IR, Raman | Medium-Weak |
| C=O stretch | 1680 - 1710 | IR, Raman | Very Strong |
| C=C stretch (aromatic) | 1400 - 1620 | IR, Raman | Medium-Strong |
| C-O stretch (acid/ether) | 1200 - 1320 | IR | Strong |
| C-Cl stretch | 550 - 800 | IR, Raman | Medium-Strong |
Hydrogen bonding plays a crucial role in the solid-state structure of this compound. Vibrational spectroscopy is particularly effective at characterizing these interactions.
In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. acs.org This intermolecular interaction is responsible for the characteristic broad O-H stretching band observed in the IR spectrum. docbrown.info The formation of this dimer also causes a shift of the C=O stretching vibration to a lower frequency compared to the monomeric form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are dictated by the electronic transitions within the substituted benzene ring. Aromatic compounds like benzoic acid derivatives typically exhibit three main absorption bands in the UV-Vis spectrum, originating from π → π* transitions. These are often referred to as the A, B, and C bands, generally appearing around 190 nm, 230 nm, and 280 nm, respectively researchgate.net. The precise wavelengths and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.
In a study of the closely related compound, 2-Amino-4-chlorobenzoic acid, which lacks the 3-methoxy group, three distinct electronic transitions were observed in a chloroform (B151607) solution at absorption maxima (λmax) of 335 nm, 256 nm, and 245 nm researchgate.net. The presence of the amino (-NH2) and chloro (-Cl) groups, both of which possess lone pairs of electrons, influences the energy of the molecular orbitals and thus the absorption wavelengths.
The introduction of a methoxy (-OCH3) group at the 3-position, as in the title compound, would be expected to further modify the absorption spectrum. The methoxy group is an auxochrome, a group that can enhance the color-imparting properties of a chromophore. Its electron-donating nature would likely lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to its non-methoxylated counterpart. The analysis of various aminobenzoic acids provides context for these expected electronic transitions.
| Compound | Reported Absorption Maxima (λmax) | Reference |
|---|---|---|
| 2-Amino-4-chlorobenzoic acid | 335 nm, 256 nm, 245 nm | researchgate.net |
| 3-Aminobenzoic acid | 272 nm, 226 nm, 194 nm | sielc.com |
| 4-Aminobenzoic acid | 278 nm, 226 nm, 194 nm | sielc.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C8H8ClNO3, giving it a calculated molecular weight of approximately 201.61 g/mol .
While a specific mass spectrum for the title compound is not available, its fragmentation pattern can be predicted based on the known behavior of aromatic carboxylic acids, methoxy-substituted aromatics, and related isomers nih.govresearchgate.netmiamioh.edu. The fragmentation of its isomer, 2-Amino-3-methoxybenzoic acid (molecular weight approx. 167.16 g/mol ), has been studied via LC-MS/MS. Its protonated molecule ([M+H]+) at an m/z of 168.0652 fragments into product ions with m/z values of 150.0549 (loss of H2O), 95.0484, 92.0500, and 77.0396 nih.gov.
For this compound, the molecular ion peak ([M]+•) would be expected at m/z ≈ 201/203, showing a characteristic 3:1 isotopic pattern due to the presence of chlorine (35Cl/37Cl). Key fragmentation pathways would likely include:
Loss of a methyl radical (-•CH3) from the methoxy group to yield an ion at m/z ≈ 186/188.
Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, a common fragmentation for aromatic acids, resulting in an ion at m/z ≈ 184/186 miamioh.edu.
Loss of the entire carboxylic acid group (-•COOH) , leading to a fragment at m/z ≈ 156/158.
Decarboxylation (-CO2) following the loss of a hydrogen atom, yielding an ion at m/z ≈ 156/158.
These predicted fragmentation pathways are summarized in the table below.
| Proposed Fragment Ion | Formula of Lost Neutral/Radical | Predicted m/z (for 35Cl isotope) |
|---|---|---|
| [M]+• | - | 201 |
| [M - •CH3]+ | •CH3 | 186 |
| [M - •OH]+ | •OH | 184 |
| [M - H2O]+• | H2O | 183 |
| [M - •COOH]+ | •COOH | 156 |
X-ray Diffraction (XRD) Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including molecular conformation, crystal packing, and intermolecular interactions. While the crystal structure of this compound has not been reported, the detailed structural analysis of 2-Amino-4-chlorobenzoic acid provides a robust model for its likely solid-state architecture nih.govresearchgate.net.
The molecule of 2-Amino-4-chlorobenzoic acid is reported to be nearly planar, with a root-mean-square deviation of just 0.040 Å for the non-hydrogen atoms nih.govresearchgate.net. This planarity is facilitated by conjugation between the aromatic ring and the amino and carboxyl groups, as well as by an intramolecular hydrogen bond. It is highly probable that this compound also adopts a similarly planar conformation to maximize electronic delocalization.
The crystal packing of many benzoic acid derivatives is dominated by the formation of hydrogen-bonded dimers. In the crystal structure of 2-Amino-4-chlorobenzoic acid, molecules are linked into centrosymmetric dimers, which then stack along the crystallographic b-axis nih.govresearchgate.net. This dimerization is a characteristic and stabilizing motif for carboxylic acids in the solid state. The crystallographic data for this analogue are detailed below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.4667 (10) |
| b (Å) | 3.7648 (2) |
| c (Å) | 23.7598 (15) |
| β (°) | 93.015 (3) |
| Volume (Å3) | 1381.59 (14) |
| Z (Molecules per unit cell) | 8 |
The stability and packing of the crystal lattice are governed by a network of intermolecular forces. For substituted benzoic acids, hydrogen bonding is typically the most significant of these interactions.
In the crystal structure of 2-Amino-4-chlorobenzoic acid, two primary types of hydrogen bonds are identified:
Intermolecular O-H···O Hydrogen Bonds: The classic carboxylic acid dimer is formed by pairs of strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically-related molecule. This interaction is the primary force driving the crystal packing nih.govresearchgate.net.
Intramolecular N-H···O Hydrogen Bond: An internal hydrogen bond exists between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring, described as an S(6) ring motif, which helps to lock the molecule in a planar conformation nih.govresearchgate.net.
The addition of a methoxy group in this compound would introduce another potential hydrogen bond acceptor (the methoxy oxygen) and could lead to additional, weaker C-H···O interactions, further stabilizing the crystal lattice.
| Interaction Type | Description | Significance |
|---|---|---|
| Intermolecular | O-H···O | Forms centrosymmetric dimers, defining the primary packing structure. |
| Intramolecular | N-H···O | Creates a stable S(6) ring motif, enforcing molecular planarity. |
Computational Chemistry Investigations of Substituted Benzoic Acids
Density Functional Theory (DFT) Calculations
No dedicated DFT studies on 2-Amino-4-chloro-3-methoxybenzoic acid were identified. As a result, specific data for its electronic structure, geometry, and predicted spectroscopic parameters are not available.
There are no published calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or the Molecular Electrostatic Potential (MEP) for this compound.
Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational landscape derived from theoretical calculations for this compound is not available in the scientific literature.
No theoretical predictions of the vibrational frequencies or other spectroscopic parameters (such as IR or Raman spectra) for this compound have been published.
There are no available studies that have used the Gauge-Including Atomic Orbital (GIAO) method or other computational approaches to predict the ¹H or ¹³C NMR chemical shifts for this compound.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
A search for molecular dynamics simulations investigating the behavior of this compound in solution yielded no results.
Theoretical Studies on Substituent Effects on Reactivity and Electronic Properties
While general principles of substituent effects are well-documented in computational chemistry, no specific theoretical studies analyzing the combined influence of the 2-amino, 4-chloro, and 3-methoxy groups on the reactivity and electronic properties of the benzoic acid scaffold for this specific isomer were found.
Theoretical Aspects of Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
Computational chemistry provides powerful tools to predict and understand the biological activity of molecules, thereby accelerating the drug discovery process. For substituted benzoic acids, a class of compounds with diverse therapeutic applications, two of the most prominent computational techniques are Quantitative Structure-Activity Relationships (QSAR) and molecular docking. These methods explore the link between the physicochemical properties of a compound and its biological activity, offering insights that guide the design of more effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The fundamental principle is that the variations in the biological activities of compounds within a series are dependent on the differences in their molecular structures. silae.it
The pioneering work in QSAR is rooted in the study of substituted benzoic acids. The Hammett equation, a foundational concept in physical organic chemistry, was developed by correlating the dissociation constants of substituted benzoic acids with electronic parameters of their substituents. scienceforecastoa.comlkouniv.ac.in This established a linear free-energy relationship, demonstrating that the electronic influence of a substituent (whether it is electron-donating or electron-withdrawing) could be quantified and used to predict reaction rates and equilibria. lkouniv.ac.in The Hammett substituent constant (σ) measures the electronic effect of a substituent, with positive values for electron-withdrawing groups and negative values for electron-donating groups. damcop.com
Modern QSAR studies have expanded beyond purely electronic effects to include a wide range of molecular descriptors:
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The partition coefficient (log P) is the most common measure of hydrophobicity. silae.it
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). These factors are critical for how a molecule interacts with its biological target. chitkara.edu.in
Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it can fit into a receptor's binding site.
In QSAR studies of benzoic acid derivatives, these descriptors are used to build predictive models. For instance, in a study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, QSAR models revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov Another QSAR analysis on p-aminobenzoic acid derivatives for antimicrobial activity also highlighted the importance of electronic parameters, specifically the total energy and the energy of the LUMO, in explaining their biological effects. chitkara.edu.in
The general workflow for a QSAR study involves developing a mathematical model that correlates these descriptors with observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of molecules with the highest predicted potency. scienceforecastoa.com
Table 1: Key Physicochemical Descriptors in QSAR Studies of Benzoic Acid Derivatives
| Descriptor Type | Example Parameter | Significance in Biological Activity | Reference |
| Hydrophobic | Partition Coefficient (log P), Substituent Hydrophobicity Constant (π) | Influences membrane transport and binding to hydrophobic pockets in target proteins. | silae.itnih.gov |
| Electronic | Hammett Constant (σ), Total Energy (Te), LUMO Energy | Governs ionization, polarity, and the strength of interactions with biological targets. | damcop.comchitkara.edu.in |
| Steric/Topological | Molar Refractivity (MR) | Relates to the size and polarizability of the molecule, affecting its fit within a binding site. | nih.gov |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. niscpr.res.innih.gov The goal is to predict the binding mode and affinity of the ligand, which is often quantified as a binding energy score. A lower binding energy generally indicates a more stable and potent interaction.
The process involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized. nih.govmdpi.com
Docking Simulation: A docking algorithm systematically explores various possible conformations of the ligand within the active site of the receptor.
Scoring and Analysis: A scoring function estimates the binding affinity for each conformation. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. niscpr.res.in
Molecular docking has been widely applied to study substituted benzoic acids. For example, various benzoic acid derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Docking simulations predicted their binding affinities and identified key interactions with amino acid residues in the active site of the enzyme. nih.gov In another study, a novel benzoic acid derivative was docked into the active site of carbonic anhydrase II, a well-known drug target. The analysis revealed a high binding energy score and multiple interactions, including hydrogen bonds and hydrophobic contacts, suggesting its potential as a potent inhibitor of the enzyme. niscpr.res.inresearchgate.net
Docking studies on benzoic acid derivatives with trypanocidal activity against the trans-sialidase enzyme, a key target for Chagas disease, have also been performed. mdpi.comresearchgate.net These studies helped to rationalize the observed biological activity by revealing how different substituents on the benzoic acid ring interact with key amino acid residues in the enzyme's active site. For example, compounds sharing a para-aminobenzoic acid moiety showed potent activity, and docking simulations provided a model for how these molecules bind within the active site. mdpi.com
The insights gained from molecular docking are invaluable for structure-based drug design. By visualizing how a molecule like a substituted benzoic acid fits into its target, chemists can rationally design modifications to improve binding affinity and, consequently, biological activity.
Table 2: Examples of Molecular Docking Studies on Substituted Benzoic Acid Derivatives
| Compound Class | Protein Target | Key Findings from Docking | Reference |
| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Prediction of binding affinity and identification of interactions with active site residues. | nih.govmdpi.com |
| Triazole-substituted benzoic acid | Carbonic Anhydrase II (PDB: 3FFP) | High binding energy score; identification of hydrogen bonds and hydrophobic contacts. | niscpr.res.inresearchgate.net |
| para-Aminobenzoic acid derivatives | Trypanosoma cruzi trans-sialidase | Binding model similar to known inhibitors; rationalization of trypanocidal activity. | mdpi.comresearchgate.net |
| Cinnamic and benzoic acid esters | Candida albicans enzymes (QR, TS, ST-PK) | Identification of key structural features (enoate moiety, hydroxyl, and methoxy (B1213986) groups) for antifungal activity. | nih.gov |
Advanced Derivatization Strategies and Functional Group Modification
Selective Functionalization of Carboxylic Acid Group (e.g., acyl halide formation, anhydride (B1165640) formation)
The carboxylic acid group is a primary site for derivatization, often serving as a handle for forming amides, esters, or other related functional groups. Its activation is a key first step in many synthetic pathways.
Acyl Halide Formation: The conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, is a common activation strategy. This transformation is generally achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org These reagents replace the hydroxyl (-OH) group of the carboxylic acid with a chloride atom, significantly increasing the electrophilicity of the carbonyl carbon. wikipedia.org For substrates containing sensitive functional groups like an amine, the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Anhydride Formation: Acid anhydrides are another class of activated carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent. wikipedia.org More common in complex syntheses is the formation of mixed anhydrides. This can be achieved by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). thieme-connect.de The resulting mixed anhydride is a highly reactive species that can be used immediately in subsequent coupling reactions. thieme-connect.de This method is particularly useful in peptide synthesis for forming amide bonds. thieme-connect.de
| Derivative | Typical Reagents | Purpose |
|---|---|---|
| Acyl Halide (Chloride) | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅) | Activation for amide, ester, and Friedel-Crafts acylation reactions. wikipedia.orgnih.gov |
| Mixed Anhydride | Isobutyl chloroformate, Pivaloyl chloride (Trimethylacetyl chloride) with a tertiary amine (e.g., NMM). thieme-connect.de | Activation for amide bond formation, particularly in peptide synthesis. thieme-connect.de |
Selective Functionalization of Amino Group (e.g., protection/deprotection, coupling reactions)
The nucleophilic amino group is highly reactive towards electrophiles. To prevent unwanted reactions during the modification of other parts of the molecule, the amino group often needs to be temporarily protected. organic-chemistry.org
Coupling Reactions: Once other transformations are complete, the deprotected amino group can participate in various coupling reactions. A key reaction is amide bond formation, where the amine reacts with an activated carboxylic acid (such as an acyl halide or anhydride) to form a new C-N bond. acs.org This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl). fishersci.co.uk |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine). tcichemicals.com |
Strategic Functionalization of the Halogen Moiety (e.g., cross-coupling reactions)
The chlorine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. Aryl halides are common starting materials for these powerful transformations. acs.org
Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction has a broad scope and is tolerant of many functional groups, though protection of the amine and/or carboxylic acid may be necessary. libretexts.orgnih.gov Catalyst systems involving palladium acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃ with phosphine (B1218219) ligands like P(t-Bu)₃ are often effective for coupling aryl chlorides. organic-chemistry.org This method allows for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents at the C4 position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and a primary or secondary amine. libretexts.orgwikipedia.org It is a powerful tool for synthesizing substituted anilines and has largely replaced harsher classical methods. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand (such as X-Phos or BINAP), and a base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu). wikipedia.orgbeilstein-journals.org This strategy can be used to introduce a new amino substituent at the C4 position, further elaborating the molecular scaffold.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C(aryl)-C(alkyl/alkenyl/aryl) | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) or Pd(II) catalyst with phosphine ligands (e.g., Pd(OAc)₂, P(t-Bu)₃). organic-chemistry.org |
| Buchwald-Hartwig Amination | C(aryl)-N | Primary or Secondary Amine (R₂NH) | Pd(0) or Pd(II) catalyst with bulky phosphine ligands (e.g., Pd(OAc)₂, X-Phos). beilstein-journals.org |
Chemo- and Regioselectivity in Multi-Functionalized Systems
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. In a molecule like 2-Amino-4-chloro-3-methoxybenzoic acid, controlling these factors is paramount.
The inherent electronic properties of the substituents heavily influence reactivity. The amino group is a powerful ortho-, para-directing activator, while the methoxy (B1213986) group is also an ortho-, para-directing activator. Conversely, the carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects, along with steric hindrance from the substituents, determines the outcome of electrophilic aromatic substitution reactions.
In cross-coupling reactions, the challenge is to functionalize one site without affecting others. For instance, to perform a Suzuki coupling on the C-Cl bond, the highly nucleophilic amino group and potentially the carboxylic acid would likely need to be protected to prevent them from interfering with the catalyst or reagents. nih.gov Similarly, when activating the carboxylic acid to form an amide, the amino group must be protected to prevent intermolecular polymerization. The regioselectivity of C-H activation on substituted benzoic acids is influenced by both the steric and coordination effects of existing groups, such as the methoxy group, which can interact with the catalyst's ligands. mdpi.com A careful sequence of protection, reaction, and deprotection steps is therefore essential for the successful synthesis of complex derivatives from this multifunctional starting material. organic-chemistry.org
In Situ Derivatization Techniques for Analytical Applications
For analytical purposes, such as quantification and identification by chromatography, it is often necessary to derivatize the analyte to improve its properties. In situ derivatization involves chemically modifying the molecule within the sample matrix just before or during analysis.
The primary goals of derivatization for gas chromatography (GC) are to increase volatility and thermal stability, and to reduce the polarity of the analyte. colostate.edu For this compound, the polar carboxylic acid and amino groups make it unsuitable for direct GC analysis.
Esterification: The carboxylic acid can be converted into a more volatile ester, typically a methyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edugcms.cz
Silylation: Both the carboxylic acid and amino groups can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. gcms.cz
For High-Performance Liquid Chromatography (HPLC), derivatization is often performed to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Vis or fluorescence detectors, especially for trace analysis. nih.gov Reagents containing moieties like dansyl, anthryl, or pyrenyl groups can be reacted with the amino or carboxylic acid functions to produce highly sensitive derivatives. nih.govresearchgate.net This process can significantly lower the limits of detection for the analyte. researchgate.net
| Analytical Technique | Target Functional Group(s) | Derivatization Method | Common Reagents | Purpose |
|---|---|---|---|---|
| Gas Chromatography (GC) | -COOH, -NH₂ | Esterification (Alkylation) | Diazomethane, BF₃/Methanol (B129727) | Increase volatility and thermal stability. colostate.edugcms.cz |
| Gas Chromatography (GC) | -COOH, -NH₂ | Silylation | BSTFA, TMCS | Reduce polarity, improve peak shape. gcms.cz |
| HPLC-Fluorescence | -NH₂, -COOH | Fluorescent Tagging | 9-anthryldiazomethane (ADAM), Dansyl chloride | Enhance detection sensitivity. nih.gov |
| HPLC-MS | -COOH | Amidation | 4-bromo-N-methylbenzylamine with a coupling agent (e.g., EDC) | Improve ionization for mass spectrometry. researchgate.net |
Applications in Organic Synthesis and Building Block Chemistry
Role as Intermediate in Complex Organic Molecule Synthesis
The utility of 2-amino-4-chloro-3-methoxybenzoic acid as an intermediate stems from the presence of multiple reactive sites that can be selectively addressed. Substituted aminobenzoic acids are recognized as important intermediates in the synthesis of various organic molecules, including pharmaceuticals and other specialized chemicals. ontosight.aiorgsyn.org The core structure of this compound, an anthranilic acid, is a well-established precursor for a variety of synthetic targets. researchgate.net
The functional groups on the benzene (B151609) ring each play a distinct role:
The amino group (-NH₂) serves as a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.
The carboxylic acid group (-COOH) can be converted into esters, amides, or acid chlorides, or it can participate in cyclization reactions.
The chloro group (-Cl) is an electron-withdrawing group that influences the reactivity of the aromatic ring and can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions. acs.org
The methoxy (B1213986) group (-OCH₃) is an electron-donating group that also directs the position of further electrophilic aromatic substitution reactions.
This combination of functionalities allows for multi-step synthetic sequences where each part of the molecule can be modified to build complexity. For instance, the amino and carboxylic acid groups can react intramolecularly to form heterocyclic systems, while the chloro and methoxy groups can be used to tune the electronic properties and solubility of the final product or serve as handles for further functionalization.
Precursor for Heterocyclic Scaffolds (e.g., quinazolinones, benzoxazoles)
The ortho-disposed amino and carboxyl groups are a key structural motif that enables the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry.
Quinazolinones: Anthranilic acid and its derivatives are the most common starting materials for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities. researchgate.net The synthesis typically involves the reaction of the anthranilic acid with a one-carbon source, such as formamide, or a two-step process involving acylation followed by cyclization with an amine. epstem.netnih.govnih.gov this compound is structurally suited to undergo these transformations to produce highly substituted quinazolinone scaffolds. The substituents on the benzene ring would be retained in the final product, providing a route to novel quinazolinone derivatives.
Several established methods can be employed for this transformation, as summarized in the table below.
| Method | Reagents | Description | Ref. |
| Niementowski Reaction | Formamide or other amides | One-pot condensation of an anthranilic acid with an excess of an amide at high temperatures. | tandfonline.com |
| Benzoxazinone (B8607429) Intermediate | Acyl Chloride, Acetic Anhydride (B1165640), then Amine | The anthranilic acid is first acylated and cyclized to a benzoxazinone intermediate, which then reacts with an amine to form the quinazolinone ring. | nih.govnih.govtandfonline.com |
| Microwave-Assisted Synthesis | Trimethyl orthoformate, Amine, Ethanol | A one-pot reaction under microwave irradiation, often considered a green chemistry approach. | tandfonline.comtandfonline.com |
Benzoxazoles: Benzoxazoles are another important class of heterocyclic compounds. chemicalbook.com However, their synthesis typically requires the condensation of an o-aminophenol with a carboxylic acid or its derivative. ijpbs.commdpi.com The starting material, this compound, is an o-aminobenzoic acid, not an o-aminophenol. Therefore, it cannot directly cyclize to form a benzoxazole (B165842) ring under standard conditions. A chemical modification, such as the reduction of the carboxylic acid to a hydroxyl group, would be necessary to convert it into the appropriate precursor for benzoxazole synthesis.
Once the corresponding 2-amino-4-chloro-3-methoxyphenol is obtained, it could react with various reagents like aldehydes, acyl chlorides, or orthoesters to yield the desired substituted benzoxazole. chemicalbook.commdpi.com
Building Block for Functional Materials and Specialized Chemicals
The term "building block" is used to describe key molecular components that are essential in pharmaceutical and materials science research and development. nih.govnih.gov Aminobenzoic acids, due to their structural versatility, are widely regarded as fundamental building blocks for creating novel molecules with specific functions. nih.govacs.orgresearchgate.netmdpi.com
This compound can serve as such a building block for various applications:
Pharmaceutical Synthesis: The substituted aromatic core can be incorporated into larger drug-like molecules. The specific substitution pattern (chloro and methoxy) can influence the molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity to biological targets, metabolic stability, and solubility. Aryl halides are particularly prevalent in medicinal chemistry as handles for cross-coupling reactions to build molecular complexity. acs.org
Functional Materials: Aromatic polyamides, known as aramids, are high-performance polymers derived from aminobenzoic acids. acs.org While no specific polymers based on this compound are documented, its structure allows for its potential use as a monomer. The substituents would modify the polymer's properties, such as thermal stability, solubility in organic solvents, and flame retardancy (due to the chlorine atom).
Specialized Chemicals: This compound can be a precursor for dyes, agrochemicals, and other specialized chemicals where a substituted anthranilic acid moiety is required. ontosight.ai The synthetic accessibility of both the amino and carboxylic acid groups allows for the attachment of various other chemical entities, making it a versatile platform for creating diverse chemical libraries.
Contribution to Advanced Materials Science Research
Incorporation into Polymeric Architectures (e.g., polyanilines, copolymers)
While direct studies detailing the homopolymerization of 2-Amino-4-chloro-3-methoxybenzoic acid or its direct copolymerization into polyaniline are not extensively documented in publicly available research, the principles of polymer chemistry and studies on analogous compounds provide a strong basis for its potential in creating functional polymers. The presence of the amino group suggests its viability as a monomer in oxidative polymerization, similar to aniline (B41778), to form substituted polyaniline-type structures.
The copolymerization of aniline with substituted anilines, such as aminobenzoic acids, is a well-established method for modifying the properties of polyaniline. For instance, research on the copolymerization of aniline with 2-aminobenzoic acid and 3-aminobenzoic acid has demonstrated that the resulting copolymers exhibit properties that are a composite of the individual monomers. These studies indicate that while aminobenzoic acids are generally less reactive than aniline, their incorporation into the polymer chain can be controlled by adjusting the feed ratio of the monomers. researchgate.netresearchgate.net
A notable example that underscores the potential of compounds structurally similar to this compound is the synthesis of a novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer. This copolymer was successfully prepared via oxidative polymerization and demonstrated significant capabilities as an adsorbent material. rsc.org The inclusion of the aminobenzoic acid moiety introduced functionalities that enhanced the material's performance in specific applications. Given the structural similarities, it is plausible that this compound could be similarly copolymerized with aniline to yield a functional polymer. The resulting copolymer would be expected to possess a unique combination of properties imparted by the chloro and methoxy (B1213986) substituents, potentially influencing its solubility, conductivity, and interaction with other substances.
The synthesis of such copolymers typically involves chemical or electrochemical oxidation in an acidic medium. The general process for the chemical copolymerization of aniline and a substituted aminobenzoic acid is outlined below:
| Step | Description |
| 1. Monomer Solution Preparation | Aniline and the substituted aminobenzoic acid (e.g., this compound) are dissolved in an acidic solution, typically 1 M HCl. |
| 2. Oxidant Solution Preparation | An oxidizing agent, such as ammonium (B1175870) persulfate, is dissolved in a separate acidic solution. |
| 3. Polymerization | The oxidant solution is added dropwise to the monomer solution with continuous stirring at a controlled temperature (e.g., 0-5 °C). |
| 4. Reaction and Precipitation | The reaction is allowed to proceed for a set period, during which the copolymer precipitates out of the solution. |
| 5. Purification | The precipitated copolymer is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., methanol) to remove unreacted monomers and oligomers, and then dried. |
The properties of the resulting copolymer, such as molecular weight, solubility, and conductivity, would be dependent on the molar ratio of the comonomers and the polymerization conditions.
Design of Adsorbent Materials for Specific Applications
The functional groups present in this compound make it an intriguing candidate for the design of specialized adsorbent materials. The amino and carboxylic acid groups can act as active sites for the binding of various species, particularly heavy metal ions.
Polymers and other materials functionalized with aminobenzoic acid derivatives have shown promise as effective adsorbents. For example, a study on a novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer demonstrated its high efficiency in the adsorption and recovery of Palladium(II) from acidic solutions. The presence of amino, imino, carboxylic acid, and methoxy groups on the polymer chain provided multiple active sites for the chelation of palladium ions. The sorption process was found to be a combination of chelation, redox adsorption, and ionic association. rsc.org
This suggests that a polymer incorporating this compound could exhibit similar or enhanced adsorbent properties. The specific combination of functional groups could lead to high selectivity and capacity for certain metal ions. The general mechanism for heavy metal ion adsorption by such functionalized polymers involves the coordination of the metal ions with the electron-donating atoms (nitrogen and oxygen) present in the polymer structure.
Furthermore, aminobenzoic acids can be grafted onto other substrates to create composite adsorbent materials. For instance, 4-aminobenzoic acid has been successfully grafted onto a chitosan/epichlorohydrin composite, resulting in a material with enhanced adsorption capacity for heavy metal ions like Pb(II), Cu(II), Ni(II), Zn(II), and Cd(II). researchgate.netnih.gov This approach leverages the robust and porous nature of the substrate with the chelating ability of the aminobenzoic acid. A similar strategy could be employed with this compound to develop novel adsorbents.
The effectiveness of such adsorbent materials is typically evaluated based on several parameters, as summarized in the table below:
| Parameter | Description | Significance |
| Adsorption Capacity | The maximum amount of adsorbate that can be held by a unit mass of the adsorbent. | Indicates the efficiency of the adsorbent. |
| Selectivity | The ability of the adsorbent to preferentially adsorb a specific component from a mixture. | Crucial for targeted removal of pollutants. |
| Kinetics | The rate at which the adsorption process occurs. | Determines the contact time required for effective removal. |
| Thermodynamics | The study of the energy changes associated with the adsorption process (e.g., spontaneity, endothermic/exothermic nature). | Provides insight into the feasibility and nature of the adsorption. |
| Reusability | The ability of the adsorbent to be regenerated and used for multiple adsorption-desorption cycles. | Affects the cost-effectiveness and sustainability of the process. |
Coordination Chemistry and Metal Complex Formation with Substituted Benzoic Acid Ligands
Substituted benzoic acids are versatile ligands in coordination chemistry due to the presence of the carboxylate group, which can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging). The additional functional groups on the aromatic ring, such as the amino group in this compound, can also participate in coordination, leading to the formation of stable and structurally diverse metal complexes.
While specific studies on the metal complexes of this compound are not widely reported, research on closely related compounds provides valuable insights. For example, new metal complexes have been prepared from 2-amino-4-chlorobenzoic acid. researchgate.netnih.gov In the crystal structure of 2-amino-4-chlorobenzoic acid itself, molecules are linked into centrosymmetric dimers by pairs of O-H···O hydrogen bonds, demonstrating the strong intermolecular interactions facilitated by the carboxyl group. researchgate.netnih.gov
The synthesis of metal complexes with substituted benzoic acids often involves the reaction of the acid with a metal salt in a suitable solvent. The resulting complexes can have various geometries, such as octahedral or tetrahedral, depending on the metal ion and the coordination environment. For instance, a Schiff base derived from 2-amino-4-chlorobenzoic acid and isatin (B1672199) has been used to synthesize complexes with Ti(IV), Zr(IV), and Cd(II), where the ligand acts as a uninegative tridentate, coordinating through the tertiary nitrogen, ketonic carbonyl, and carboxylic group. rasayanjournal.co.in
The formation of coordination polymers is another significant area where substituted benzoic acids play a crucial role. These are extended structures where metal ions are bridged by organic ligands. The geometry and dimensionality of the resulting network are influenced by the coordination preferences of the metal ion and the structure of the organic linker. The presence of multiple coordination sites in this compound (the carboxylate oxygen atoms and the amino nitrogen atom) makes it a promising candidate for the construction of novel coordination polymers with potentially interesting properties, such as porosity or catalytic activity.
The table below summarizes the key components and characteristics of metal complexes involving substituted benzoic acid ligands:
| Component / Characteristic | Description |
| Metal Ion | The central atom to which the ligands are coordinated. Can be a transition metal, lanthanide, or main group metal. |
| Ligand | The substituted benzoic acid molecule that binds to the metal ion. |
| Coordination Mode | The way in which the ligand binds to the metal ion (e.g., monodentate, bidentate, bridging). |
| Geometry | The spatial arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar). |
| Structure | Can range from discrete mononuclear or polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. |
The study of such metal complexes is important for developing new materials with applications in catalysis, magnetism, and gas storage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-4-chloro-3-methoxybenzoic acid with high purity?
- Methodology :
- Step 1 : Start with halogenation of 3-methoxybenzoic acid using chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions to introduce the 4-chloro substituent .
- Step 2 : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination using NH3 under high-pressure conditions .
- Purification : Use recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve >98% purity .
Q. How should researchers address discrepancies in reported melting points for this compound?
- Analysis :
- Compare literature values (e.g., 210–215°C for 4-amino-2-chlorobenzoic acid vs. 208–213°C for structurally similar isomers ).
- Use differential scanning calorimetry (DSC) to confirm thermal behavior and assess polymorphism or hydrate formation .
- Ensure consistent drying protocols (e.g., vacuum desiccation over P2O5 for 24 hours) to eliminate solvent interference .
Q. What storage conditions maximize the stability of this compound?
- Recommendations :
- Store in amber glass vials under inert gas (N2 or Ar) at –20°C to prevent oxidation of the amino group .
- Avoid prolonged exposure to light or humidity, which may degrade the methoxy and chloro substituents .
Advanced Research Questions
Q. How can spectroscopic data (e.g., <sup>1</sup>H NMR) resolve structural ambiguities in derivatives of this compound?
- Case Study :
- For the methoxy group: Look for a singlet at δ 3.86 ppm (integrating for 3H) in DMSO-d6, as seen in triazine-linked benzoic acid derivatives .
- For amino protons: Broad signals at δ 6.5–7.2 ppm may indicate hydrogen bonding or tautomerism. Use deuterium exchange experiments to confirm .
- Contradiction Handling : Overlapping signals (e.g., aromatic protons) can be resolved via 2D NMR (COSY, HSQC) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- Use DFT calculations (B3LYP/6-31G*) to map electron density at the amino and chloro sites. The chloro group’s electron-withdrawing effect may direct electrophilic substitution to the 5-position .
- Validate predictions experimentally via Suzuki-Miyaura coupling with arylboronic acids, monitoring yields via LC-MS .
Q. How do steric and electronic effects influence the compound’s solubility in polar vs. nonpolar solvents?
- Experimental Design :
- Measure solubility in DMSO, EtOH, and hexane using gravimetric analysis.
- Correlate results with Hansen solubility parameters: The methoxy group enhances polarity (δp ≈ 4.5 MPa<sup>1/2</sup>), while the chloro group increases hydrophobicity .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive triazine derivatives?
- Protocol :
- React with cyanuric chloride under basic conditions (K2CO3, THF, 0°C) to form a triazinyl intermediate.
- Subsequent nucleophilic substitution with phenols or amines yields compounds with potential antimicrobial activity .
- Example : 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (m.p. 217–220°C) .
Q. How can researchers mitigate toxicity risks during in vitro studies with this compound?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
